2-(2-oxopiperidin-3-yl)acetic acid

Medicinal Chemistry ADME Prediction Hydrogen Bonding

Sourcing positional isomers or ester-protected analogs often forces additional deprotection steps, increasing labor costs and risking synthetic inconsistency. 2-(2-Oxopiperidin-3-yl)acetic acid is the free carboxylic acid, differentiated from the N-1 isomer (CAS 72253-28-2) by a higher TPSA (66.4 Ų vs. 57.6 Ų) and an additional hydrogen bond donor, enabling direct modulation of lipophilicity. - Direct one-step amide coupling eliminates the ester hydrolysis step, streamlining high-throughput library synthesis. - Higher aqueous solubility profile (XLogP3-AA: -0.5) reduces non-specific binding, ensuring reproducible assay data. - Regiospecific C-3 attachment point provides precise spatial orientation for PROTACs, ADCs, and bioconjugates.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 1368113-34-1
Cat. No. B6203340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxopiperidin-3-yl)acetic acid
CAS1368113-34-1
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)CC(=O)O
InChIInChI=1S/C7H11NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h5H,1-4H2,(H,8,11)(H,9,10)
InChIKeyQJYQNYXPOPJYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopiperidin-3-yl)acetic Acid – Piperidinone-Acetic Acid Building Block


2-(2-Oxopiperidin-3-yl)acetic acid (CAS 1368113-34-1) is a heterocyclic organic compound characterized by a piperidin-2-one (δ-valerolactam) ring substituted at the 3-position with an acetic acid moiety [1]. It possesses a molecular formula of C7H11NO3, a molecular weight of 157.17 g/mol, and contains both a lactam and a carboxylic acid functional group, making it a versatile building block for medicinal chemistry, bioconjugation, and heterocyclic library synthesis [1].

Heterocyclic building block for medicinal chemistry library synthesis
Free carboxylic acid enables direct amide coupling without deprotection
Regioisomeric C-3 substitution offers distinct hydrogen bonding and polarity profile

Why 2-(2-Oxopiperidin-3-yl)acetic Acid Is Not Interchangeable with Isomers or Esters


The 3-position substitution pattern of 2-(2-oxopiperidin-3-yl)acetic acid confers a distinct physicochemical and reactivity profile compared to its 1-position isomer (2-(2-oxopiperidin-1-yl)acetic acid, CAS 72253-28-2) and its ester derivatives (e.g., methyl 2-(2-oxopiperidin-3-yl)acetate, CAS 1680995-81-6) [1][2]. Differences in hydrogen bond donor count, topological polar surface area, and functional group availability directly impact solubility, membrane permeability, synthetic step efficiency, and compatibility with downstream conjugation chemistries. Substituting a positional isomer or ester can introduce undesired physicochemical changes, alter metabolic stability, or necessitate additional synthetic manipulations, thereby compromising reproducibility and increasing project costs.

1-Position IsomerAltered hydrogen bond donor count, TPSA, and lipophilicity may shift solubility, permeability, and ADME behavior.
Methyl Ester DerivativeRequires additional hydrolysis step for free acid, adding synthetic complexity, cost, and potential yield loss.

2-(2-Oxopiperidin-3-yl)acetic Acid: Physicochemical and Synthetic Comparison


Hydrogen Bond Donor Count: 3-Substituted vs. N-1 Isomer

2-(2-Oxopiperidin-3-yl)acetic acid contains two hydrogen bond donors (carboxylic acid O-H and lactam N-H), whereas the positional isomer 2-(2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2) contains only one (carboxylic acid O-H) [1][2]. This quantitative difference is derived from computed properties in authoritative chemical databases.

HBD Count
Reported
Target: 2N-1 Isomer: 1Diff: +1
May support aqueous solubility and intermolecular interaction screening.
Computed by Cactvs; experimental validation advised.
Medicinal Chemistry ADME Prediction Hydrogen Bonding

Topological Polar Surface Area: Impact on Membrane Permeability

The TPSA of 2-(2-oxopiperidin-3-yl)acetic acid is 66.4 Ų, which is 8.8 Ų larger than the 57.6 Ų TPSA of the N-1 isomer 2-(2-oxopiperidin-1-yl)acetic acid [1][2]. This reflects the spatial arrangement of polar atoms and is a key descriptor for predicting passive membrane diffusion.

TPSA
Reported
Target: 66.4 ŲN-1 Isomer: 57.6 ŲDiff: +8.8 Ų
Elevated TPSA may reduce passive cell permeability; consider formulation strategies.
Computed property; review in cell-based assays.
ADME Prediction Cell Permeability Drug Design

Lipophilicity Comparison: XLogP3-AA and Solubility Implications

The calculated XLogP3-AA value for 2-(2-oxopiperidin-3-yl)acetic acid is -0.5, which is 0.2 log units lower (more hydrophilic) than the -0.3 value for the N-1 isomer 2-(2-oxopiperidin-1-yl)acetic acid [1][2]. This difference quantifies the relative hydrophobicity of the two regioisomers.

XLogP3-AA
Reported
Target: -0.5N-1 Isomer: -0.3Diff: -0.2 log units
Lower lipophilicity may support aqueous solubility and reduce reversed-phase HPLC retention.
Computed XLogP3; confirm experimentally.
Lipophilicity Solubility Chromatography

Synthetic Step Efficiency: Free Acid vs. Ester Derivatives

2-(2-Oxopiperidin-3-yl)acetic acid is supplied as the free carboxylic acid, enabling direct amide bond formation without a deprotection step. In contrast, the corresponding methyl ester (methyl 2-(2-oxopiperidin-3-yl)acetate, CAS 1680995-81-6) requires an additional hydrolysis or saponification step to liberate the acid for coupling, adding time, cost, and potential yield loss [1].

Synthetic Steps
Class-level
Free Acid: 1 stepMethyl Ester: 2 stepsDiff: -1 step
Free acid may streamline amide coupling, supporting library synthesis throughput.
Class-level inference; verify with specific coupling conditions.
Parallel Synthesis Library Generation Amide Coupling

Research Applications of 2-(2-Oxopiperidin-3-yl)acetic Acid


Medicinal Chemistry: ADME Optimization via Hydrogen Bonding and Polarity

Researchers developing small-molecule drug candidates can leverage the unique hydrogen bond donor count (2 vs. 1) and elevated TPSA (66.4 Ų vs. 57.6 Ų) of 2-(2-oxopiperidin-3-yl)acetic acid to modulate compound lipophilicity and membrane permeability [1][2]. This is particularly relevant for programs aiming to improve aqueous solubility or reduce non-specific tissue binding, where the C-3 substituted piperidinone acetic acid offers a differentiated property profile compared to the more lipophilic N-1 isomer.

Accelerated Parallel Synthesis and Library Generation

The availability of 2-(2-oxopiperidin-3-yl)acetic acid as the free carboxylic acid eliminates the deprotection step required for ester derivatives, enabling direct, one-step amide coupling [1]. This streamlines high-throughput synthesis workflows, reducing labor and reagent costs while increasing library diversity with a structurally defined piperidinone scaffold.

Assay Development: Controlling Hydrophobicity for Reproducibility

The more hydrophilic XLogP3-AA value (-0.5 vs. -0.3) of 2-(2-oxopiperidin-3-yl)acetic acid can be exploited to improve compound solubility in aqueous assay buffers and reduce non-specific binding to plastic surfaces or proteins [1][2]. This facilitates the generation of high-quality, reproducible data in biochemical and cell-based assays where compound precipitation or aggregation is a concern.

Bioconjugation: C-3 Carboxylic Acid Handle for Targeted Delivery

The C-3 acetic acid moiety of 2-(2-oxopiperidin-3-yl)acetic acid provides a specific attachment point for conjugation to amines, alcohols, or other nucleophiles, differentiating it from N-1 substituted analogs [1][2]. This regiospecific reactivity is valuable for constructing antibody-drug conjugates, PROTACs, or targeted imaging probes where precise spatial orientation of the piperidinone core influences biological activity.

Application
Selection Property
Validation Focus
ADME property modulation in drug candidates
Hydrogen bond donor and TPSA profile
Solubility and permeability assay context
High-throughput amide library synthesis
Free carboxylic acid (direct coupling)
Synthetic step efficiency and yield
Aqueous assay buffer compatibility
Hydrophilicity (XLogP) profile
Non-specific binding and aggregation assessment
Bioconjugation and targeted probe synthesis
Regiospecific C-3 carboxylic acid
Conjugation efficiency and spatial orientation impact
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